1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The compound's structure includes a cyclopentylamino group, a phenoxy group substituted with a 2,4,4-trimethylpentan-2-yl chain, and a propan-2-ol backbone, further stabilized as its hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Starting Material: : The initial step involves the preparation of the intermediate phenoxy compound. This could start with a commercially available phenol derivative.
Substitution Reaction: : The phenol group undergoes an alkylation reaction with 2,4,4-trimethylpentan-2-yl bromide under basic conditions.
Amino Group Introduction: : The intermediate then reacts with cyclopentylamine through an amination reaction.
Final Step: : The resulting intermediate undergoes a nucleophilic substitution reaction with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, production would scale up the aforementioned methods:
Optimization: : Careful optimization of temperature, solvents, and reaction times.
Purification: : Techniques like recrystallization or chromatography to ensure high purity of the final product.
Quality Control: : Stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : Potentially yielding different oxidation states or functional groups.
Reduction: : Leading to removal of oxygen-containing groups.
Substitution: : Such as nucleophilic substitutions on the cyclopentylamino or phenoxy groups.
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: : Commonly using H2 gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Involves nucleophiles like halides or cyanides in the presence of appropriate catalysts or under basic conditions.
Oxidation and Reduction Products: : Could form alcohols, ketones, or further substituted amines.
Substitution Products: : Resulting in varied substituted derivatives of the initial compound.
Scientific Research Applications
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has broad applications:
Medicinal Chemistry: : Potentially as a beta-blocker due to its structural similarity to known pharmaceuticals.
Biological Research: : Studied for its interactions with various biological receptors and pathways.
Industrial Applications: : Could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Mechanism:
Interaction with Biological Targets: : Binds to specific receptors or enzymes, potentially acting as an agonist or antagonist.
Pathways: : Involves pathways like adrenergic signaling if it functions similarly to beta-blockers.
Comparison with Similar Compounds
Similar Compounds:
Propranolol
Atenolol
Metoprolol
Uniqueness: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique substitution pattern on the phenoxy group and the specific cyclic structure of the cyclopentylamino moiety, potentially offering distinct pharmacokinetic and dynamic profiles.
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Properties
IUPAC Name |
1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYDWORNSTKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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